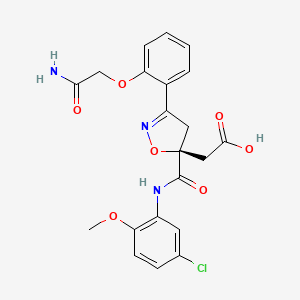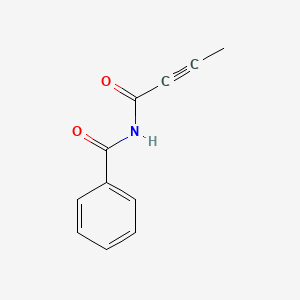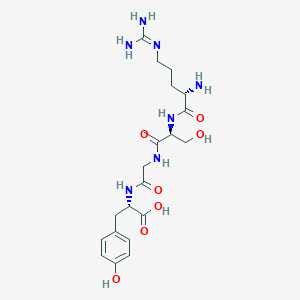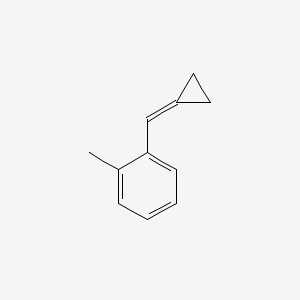![molecular formula C23H30N6O3S B12616875 4,4-dimethyl-14-(2-morpholin-4-ylethyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B12616875.png)
4,4-dimethyl-14-(2-morpholin-4-ylethyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4,4-diméthyl-14-(2-morpholin-4-yléthyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,15,16-tétrazatétracyclo[8.7.0.02,7.012,17]heptadèca-1(10),2(7),8,12(17),15-pentaèn-13-one est un composé organique complexe avec une structure unique qui comprend plusieurs cycles et hétéroatomes.
Méthodes De Préparation
La synthèse du 4,4-diméthyl-14-(2-morpholin-4-yléthyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,15,16-tétrazatétracyclo[8.7.0.02,7.012,17]heptadèca-1(10),2(7),8,12(17),15-pentaèn-13-one implique plusieurs étapes, notamment la formation de la structure tétracyclique de base et l'introduction de divers groupes fonctionnels. Les voies de synthèse impliquent généralement l'utilisation de réactifs tels que la morpholine, la pyrrolidine et d'autres composés organiques dans des conditions de réaction contrôlées. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée du produit final.
Analyse Des Réactions Chimiques
Ce composé subit différents types de réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution: Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes en utilisant des réactifs et des conditions appropriés.
Les réactifs courants utilisés dans ces réactions comprennent les acides, les bases et les solvants tels que le dichlorométhane ou l'éthanol. Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
Le 4,4-diméthyl-14-(2-morpholin-4-yléthyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,15,16-tétrazatétracyclo[8.7.0.02,7.012,17]heptadèca-1(10),2(7),8,12(17),15-pentaèn-13-one a plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie: Investigé pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles et comme composé précurseur pour le développement de médicaments.
Industrie: Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
4,4-dimethyl-14-(2-morpholin-4-ylethyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Des composés similaires au 4,4-diméthyl-14-(2-morpholin-4-yléthyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,15,16-tétrazatétracyclo[8.7.0.02,7.012,17]heptadèca-1(10),2(7),8,12(17),15-pentaèn-13-one comprennent:
- 4,4-diméthyl-N-(2-morpholin-4-yléthyl)-8-phényl-5-oxa-11-thia-9,14,16-triazatétracyclo[8.7.0.02,7.012,17]heptadèca-1(10),2(7),8,12(17),13,15-hexaèn-13-amine
- 8-butyl-4,4-diméthyl-N-(2-morpholin-4-yléthyl)-5-oxa-11-thia-9,14,16-triazatétracyclo[8.7.0.02,7.012,17]heptadèca-1(10),2(7),8,12(17),13,15-hexaèn-13-amine
Ces composés partagent des caractéristiques structurelles similaires mais diffèrent par des groupes fonctionnels ou des substituants spécifiques, ce qui peut influencer leurs propriétés chimiques et leurs applications.
Propriétés
Formule moléculaire |
C23H30N6O3S |
|---|---|
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
4,4-dimethyl-14-(2-morpholin-4-ylethyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one |
InChI |
InChI=1S/C23H30N6O3S/c1-23(2)13-15-16(14-32-23)20(28-5-3-4-6-28)24-21-17(15)18-19(33-21)22(30)29(26-25-18)8-7-27-9-11-31-12-10-27/h3-14H2,1-2H3 |
Clé InChI |
ZVICJFVBLNYQLD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=O)N(N=N4)CCN5CCOCC5)N6CCCC6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B12616808.png)
![1,1,1-Trifluoro-4-[2-(phenylsulfanyl)anilino]pent-3-en-2-one](/img/structure/B12616811.png)
![(2S)-2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12616819.png)


![ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12616843.png)

![3'-Nitro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12616855.png)






